molecular formula C21H23ClN6O3 B2466117 2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040678-61-2

2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2466117
CAS RN: 1040678-61-2
M. Wt: 442.9
InChI Key: XWUKTUHLVNLWHT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives, which are structurally related to the compound , have been synthesized and investigated for their antibacterial and antifungal activities. These compounds have shown moderate to significant activities against various bacterial and fungal strains. Some of them demonstrated broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Potential Antipsychotic Properties

Compounds with a similar structure have been designed and synthesized for the evaluation of their antipsychotic activities. They exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting potential application in treating psychiatric disorders (Bhosale et al., 2014).

Antimicrobial Agents

New derivatives of this compound class have been synthesized and displayed potent antimicrobial activities, sometimes surpassing conventional medicines in effectiveness. These findings highlight the potential of such compounds as antimicrobial agents (Zaidi et al., 2021).

Antitumor Activities

Research into piperazine-based compounds has shown promising results in the field of cancer therapy. Some derivatives have demonstrated significant growth inhibition against specific cancer cell lines, indicating their potential as antitumor agents (Hakobyan et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-30-18-8-4-17(5-9-18)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-31-19-6-2-16(22)3-7-19/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUKTUHLVNLWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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